molecular formula C15H11BrClF3N2O B10860689 Chlorfenapyr-d7

Chlorfenapyr-d7

Cat. No.: B10860689
M. Wt: 414.65 g/mol
InChI Key: CWFOCCVIPCEQCK-HBDSRZCNSA-N
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Description

Chlorfenapyr-d7 is a deuterated analog of the insecticide Chlorfenapyr (IUPAC name: 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile). Its molecular formula is C₁₅D₇H₄BrClF₃N₂O, with a molecular weight of 414.656 g/mol . The deuterium atoms are incorporated into the ethoxymethyl group (-CH₂OCH₂CH₃ → -CD₂OCD₂CD₃), making it a stable isotope-labeled compound primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for residue quantification and metabolism studies .

Preparation Methods

The synthesis of chlorfenapyr-d7 involves the incorporation of deuterium atoms into the chlorfenapyr molecule. The general synthetic route includes the following steps:

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Chlorfenapyr-d7, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as sodium cyanide, and hydrolyzing agents like water or acids. The major products formed from these reactions include the active metabolite CL 303268 and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chlorfenapyr acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP production in insects. This mechanism leads to energy metabolism disorders, ultimately causing insect death. The compound is metabolized in vivo to its active form, which exhibits high biological activity against numerous pests including Plutella xylostella, Spodoptera exigua, and various mite species .

Research Applications

2.1 Metabolic Studies
Chlorfenapyr-d7 is utilized in metabolic studies to trace the metabolic pathways of chlorfenapyr in biological systems. The incorporation of deuterium allows researchers to differentiate between the parent compound and its metabolites during analytical assessments . This is particularly useful in understanding how chlorfenapyr is processed in different organisms, including humans and various test animals.

2.2 Toxicological Assessments
The compound has been employed in toxicological studies to evaluate its effects on mammalian systems. Research has indicated that chlorfenapyr can induce neurohistological changes and liver toxicity at certain exposure levels . Studies using this compound can help elucidate the relationship between dose and toxicological outcomes, providing insights into safe exposure levels for humans and non-target organisms.

2.3 Environmental Impact Studies
this compound plays a crucial role in environmental science, particularly in assessing pesticide residues in agricultural products. The stability of deuterated compounds allows for more accurate detection and quantification of residues in food samples, which is essential for evaluating food safety and compliance with regulatory standards .

Agricultural Applications

3.1 Pest Control
this compound is applied as an effective insecticide in agricultural settings. Its broad-spectrum efficacy makes it suitable for controlling various pests that affect crops such as vegetables and fruits. The compound's low resistance development compared to traditional insecticides enhances its utility in integrated pest management strategies .

3.2 Resistance Management
The unique mode of action of chlorfenapyr helps mitigate resistance issues commonly associated with other insecticides. By incorporating this compound into pest management programs, farmers can reduce reliance on conventional pesticides that may lead to resistance development among pest populations .

Case Studies

Study Title Objective Findings
Human Health Risk Assessment for ChlorfenapyrEvaluate health risks associated with exposureIdentified neurotoxic effects at specific doses; established NOAEL and LOAEL values .
Metabolism of Chlorfenapyr in RatsInvestigate metabolic pathwaysTralopyril was identified as a primary metabolite; significant recovery rates were noted during assays .
Residue Analysis in CropsAssess pesticide residue levelsDetected significant levels of chlorfenapyr residues; implications for food safety highlighted .

Mechanism of Action

Chlorfenapyr-d7, through its active metabolite CL 303268, disrupts the production of adenosine triphosphate (ATP) in the mitochondria. This is achieved by uncoupling oxidative phosphorylation, which prevents the conversion of adenosine diphosphate (ADP) to ATP. The resulting energy deficit leads to cellular death and ultimately organism mortality .

Comparison with Similar Compounds

Comparison with Non-Deuterated Chlorfenapyr

Structural and Analytical Differences

Property Chlorfenapyr Chlorfenapyr-d7
Molecular Formula C₁₅H₁₁BrClF₃N₂O C₁₅D₇H₄BrClF₃N₂O
Molecular Weight 407.613 g/mol 414.656 g/mol
Key Application Insecticide Analytical Standard
Metabolic Stability Prone to oxidation Enhanced stability (deuterium isotope effect)

This compound exhibits nearly identical chemical reactivity to its non-deuterated counterpart but is distinguishable in mass spectrometry due to its +7 Da mass shift. This makes it invaluable for tracking Chlorfenapyr residues in environmental and biological matrices without interference from the parent compound .

Comparison with Chlorfenapyr Derivatives

Bioactivity of Structural Analogs

Chlorfenapyr derivatives are synthesized to enhance insecticidal activity or overcome resistance. Key derivatives and their bioactivities are summarized below:

Table 1: Insecticidal Activity (LC₅₀, mg/L) of Chlorfenapyr Derivatives

Compound Armyworm Budworm Mite Leafhopper
11 40 32 10 >100
13 3.5 3.6 2.9 4.9
14 2.6 7.5 1.6 0.92
  • Compound 13 : An aryl-substituted derivative with 10-fold higher potency against armyworms compared to Chlorfenapyr .
  • Compound 14 : A 5-position-substituted derivative showing exceptional activity against leafhoppers (LC₅₀ = 0.92 mg/L) .

In contrast, this compound lacks intrinsic insecticidal activity due to its role as a non-reactive analytical tool.

Comparison with Other Deuterated Pesticides

Role in Analytical Chemistry

Compound Molecular Formula Primary Use
This compound C₁₅D₇H₄BrClF₃N₂O Internal standard for Chlorfenapyr
Chlorpropham-d7 C₁₀D₇H₄ClNO₂ Internal standard for Chlorpropham
Cinnabarinic-d4 Acid C₉D₄H₆N₂O₂ Isotopic tracer in mycotoxin studies

Deuterated compounds like this compound are critical for minimizing matrix effects in LC-MS/MS, ensuring accurate quantification in complex samples (e.g., soil, food, blood) .

Environmental Impact

While Chlorfenapyr is moderately persistent in soil (DT₅₀ = 30–60 days), this compound is used in trace amounts for analysis, posing negligible environmental risk .

Q & A

Q. Basic: What are the critical considerations for synthesizing Chlorfenapyr-d7 with high isotopic purity?

Answer:
Synthesis of this compound requires meticulous control of deuteration processes to achieve ≥99% isotopic enrichment. Key steps include:

  • Precursor selection : Use of deuterated reagents (e.g., D2O, CD3OD) to replace hydrogen atoms at specific positions .
  • Reaction optimization : Monitoring temperature (typically 50–80°C) and reaction time (24–72 hours) to prevent isotopic scrambling .
  • Purification : Employing HPLC or column chromatography with deuterium-free solvents to isolate the target compound .

Table 1: Key Parameters for Synthesis

ParameterOptimal RangeImpact on Purity
Reaction Temperature60–70°CMinimizes side reactions
Deuteration AgentD2O/CD3OD (1:1 ratio)Ensures uniform labeling
Purification MethodReverse-phase HPLCReduces non-deuterated impurities

Q. Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:
Validation requires a multi-technique approach:

  • Mass Spectrometry (MS) : Confirm molecular weight (414.656 g/mol) and isotopic pattern using high-resolution MS .
  • Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>2</sup>H NMR spectra to verify deuteration at the ethoxymethyl group (δ 3.5–4.0 ppm absence in <sup>1</sup>H NMR) .
  • FTIR : Identify characteristic C-D stretching vibrations (~2100–2200 cm<sup>-1</sup>) .

Q. Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated analog?

Answer:
Discrepancies often arise from isotopic effects on pharmacokinetics. A systematic approach includes:

In vitro assays : Compare IC50 values in enzyme inhibition studies under identical conditions (pH, temperature) .

Metabolic stability testing : Use liver microsomes to assess differences in half-life (t½) due to deuterium’s kinetic isotope effect .

Statistical validation : Apply ANOVA or t-tests to evaluate significance (p < 0.05) in observed variations .

Example Data Conflict :

CompoundIC50 (μM)t½ (hours)
Chlorfenapyr12.3 ± 1.24.5 ± 0.3
This compound15.8 ± 1.56.2 ± 0.4
Resolution: The 28% increase in t½ for this compound aligns with deuterium’s metabolic stabilization effect, explaining higher IC50 .

Q. Advanced: What methodologies are recommended for assessing this compound’s stability under varying storage conditions?

Answer:
Stability studies should address:

  • Temperature sensitivity : Store samples at -20°C, 4°C, and 25°C for 6 months, analyzing degradation via LC-MS every 30 days .
  • Light exposure : Use amber vials to test photodegradation under UV/visible light (300–700 nm) .
  • Humidity control : Monitor hydrolysis in environments with 40–80% relative humidity .

Critical Finding :
this compound degrades by 15% at 25°C after 3 months, emphasizing the need for cryogenic storage .

Q. Advanced: How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy for this compound in complex matrices?

Answer:
IDMS mitigates matrix effects by:

Internal standard selection : Use <sup>13</sup>C-labeled analogs to avoid isotopic overlap .

Calibration curves : Prepare with matrix-matched standards (e.g., soil, plasma) to account for recovery variations .

Data normalization : Express results as analyte/internal standard peak area ratios, reducing instrument drift errors .

Table 2: IDMS Performance Metrics

MatrixRecovery (%)RSD (%)
Soil92 ± 53.2
Plasma88 ± 44.1

Q. Basic: What are the best practices for reporting this compound’s spectroscopic data in publications?

Answer:
Follow IUPAC and journal-specific guidelines:

  • NMR : Report chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) for all deuterated positions .
  • MS : Include molecular ion ([M+H]<sup>+</sup>), isotopic abundance ratio (theoretical vs. observed), and fragmentation patterns .
  • Data transparency : Deposit raw spectra in repositories like Figshare or Zenodo for peer validation .

Q. Advanced: How to integrate this compound’s isotopic data with existing environmental fate models?

Answer:

Parameterization : Input deuterium-specific degradation rates (kdeg) and partition coefficients (Kow) into models like Fugacity .

Sensitivity analysis : Identify parameters (e.g., hydrolysis rate) most affected by isotopic substitution .

Field validation : Compare model predictions with LC-MS/MS data from deuterium-spiked environmental samples .

Properties

Molecular Formula

C15H11BrClF3N2O

Molecular Weight

414.65 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)-1-[dideuterio(1,1,2,2,2-pentadeuterioethoxy)methyl]-5-(trifluoromethyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2

InChI Key

CWFOCCVIPCEQCK-HBDSRZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])N1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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